![molecular formula C13H10ClNO B12528866 [1,1'-Biphenyl]-4-ylcarbamyl chloride CAS No. 848464-79-9](/img/structure/B12528866.png)
[1,1'-Biphenyl]-4-ylcarbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-ylcarbamyl chloride: is an organic compound with the molecular formula C13H9ClO. It is a derivative of biphenyl, where a carbamyl chloride group is attached to the 4-position of one of the phenyl rings. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ylcarbamyl chloride typically involves the reaction of biphenyl with phosgene (COCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the carbamyl chloride group at the 4-position of the biphenyl ring.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-ylcarbamyl chloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-4-ylcarbamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form carbamates and esters, respectively.
Hydrolysis: In the presence of water, [1,1’-Biphenyl]-4-ylcarbamyl chloride hydrolyzes to form [1,1’-Biphenyl]-4-ylcarbamic acid.
Reduction: It can be reduced to form [1,1’-Biphenyl]-4-ylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under reflux conditions.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
[1,1’-Biphenyl]-4-ylcarbamic acid: Formed from hydrolysis.
[1,1’-Biphenyl]-4-ylamine: Formed from reduction.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-4-ylcarbamyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify proteins and peptides through carbamylation, which can alter their function and stability.
Medicine: It is employed in the synthesis of drugs that target specific enzymes and receptors. The carbamyl chloride group can be used to introduce functional groups that enhance the drug’s efficacy and selectivity.
Industry: In the industrial sector, [1,1’-Biphenyl]-4-ylcarbamyl chloride is used in the production of polymers and resins. It serves as a building block for materials with specific mechanical and chemical properties .
Mechanism of Action
The primary mechanism of action of [1,1’-Biphenyl]-4-ylcarbamyl chloride involves the acylation of nucleophiles. The carbamyl chloride group reacts with nucleophilic sites on molecules, such as amines and alcohols, to form stable carbamate and ester linkages. This reactivity allows for the selective modification of target molecules, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
[1,1’-Biphenyl]-4-carbonyl chloride: Similar in structure but with a carbonyl chloride group instead of a carbamyl chloride group.
[1,1’-Biphenyl]-4-ylamine: Contains an amine group instead of a carbamyl chloride group.
[1,1’-Biphenyl]-4-ylcarbamic acid: The hydrolyzed form of [1,1’-Biphenyl]-4-ylcarbamyl chloride.
Uniqueness: [1,1’-Biphenyl]-4-ylcarbamyl chloride is unique due to its reactivity and versatility in forming stable carbamate and ester linkages. This makes it particularly useful in synthetic applications where selective modification of molecules is required .
Properties
CAS No. |
848464-79-9 |
|---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
N-(4-phenylphenyl)carbamoyl chloride |
InChI |
InChI=1S/C13H10ClNO/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,15,16) |
InChI Key |
SRORYHUEYPXUDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


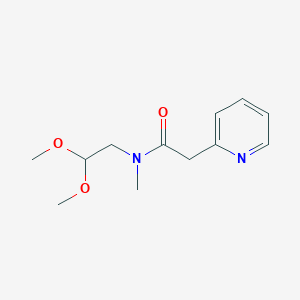
![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)

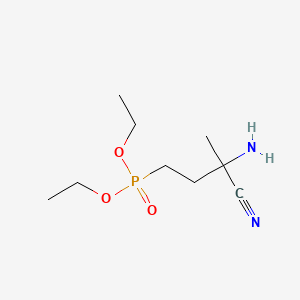
![Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-](/img/structure/B12528803.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)
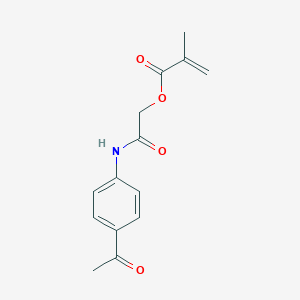
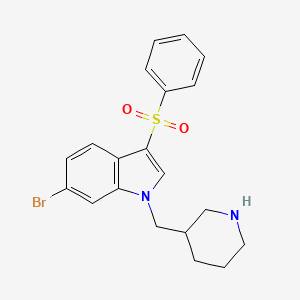
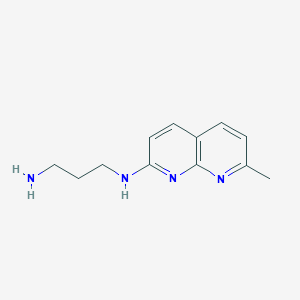
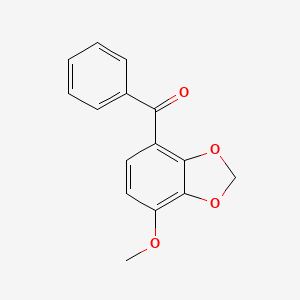
![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)
![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)
![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)
